3-[(2-aminophenyl)amino]propanenitrile
Description
Contextualization within Aminophenylpropanenitrile Derivatives
3-[(2-aminophenyl)amino]propanenitrile belongs to the family of aminophenylpropanenitrile derivatives. These compounds are characterized by a phenyl ring substituted with both an amino group and a propanenitrile side chain. The specific placement of the amino group on the phenyl ring, as well as the point of attachment of the propanenitrile group, gives rise to a variety of isomers, each with distinct chemical properties and potential applications.
The structure of this compound is distinguished by the presence of a primary amino group at the 2-position of the phenyl ring, ortho to the secondary amine linkage of the propanenitrile moiety. This ortho-disubstituted pattern is of particular interest in synthetic chemistry due to the potential for intramolecular reactions and the formation of heterocyclic systems.
To better understand the context of this compound, a comparison with related derivatives is useful. For instance, the thio-analogue, 3-[(2-aminophenyl)thio]propanenitrile, shares a similar substitution pattern but with a sulfur atom in place of the secondary amine, which can influence its reactivity and coordination chemistry. bldpharm.comchemicalbook.com Other related compounds include those with different substituents on the phenyl ring, such as chloro or fluoro groups, which can alter the electronic properties and reactivity of the molecule.
Significance in Contemporary Organic and Medicinal Chemistry Research
The significance of this compound in contemporary organic and medicinal chemistry lies in its potential as a building block for more complex molecules. The presence of multiple reactive sites—the primary and secondary amino groups, the nitrile group, and the aromatic ring—allows for a wide range of chemical transformations.
In organic synthesis, compounds with similar structures are utilized in the preparation of various heterocyclic compounds. The vicinal amino groups on the phenyl ring can participate in condensation reactions with dicarbonyl compounds or their equivalents to form benzodiazepines, quinoxalines, or other fused heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.
From a medicinal chemistry perspective, the aminophenyl moiety is a common scaffold in many biologically active compounds. Aminopyrazole derivatives, for example, have shown a wide range of activities, including as kinase inhibitors and anti-inflammatory agents. researchgate.net While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for exploration in drug discovery programs. The isosteric replacement of amide groups, a common strategy in medicinal chemistry, highlights the value of amine-containing structures in modifying the properties of lead compounds. google.com
Overview of Key Research Domains
The primary research domain for this compound is synthetic organic chemistry, where it serves as a versatile intermediate. Key areas of investigation include:
Heterocyclic Synthesis: The compound is a prime candidate for the synthesis of various nitrogen-containing heterocyclic systems. The reaction of the ortho-diamino functionality with suitable reagents can lead to the formation of seven-membered rings like benzodiazepines or six-membered rings such as quinoxalines.
Ligand Development: The presence of multiple nitrogen atoms makes it a potential ligand for coordination with metal ions. Research in this area could explore the synthesis of metal complexes with potential catalytic or material science applications.
Combinatorial Chemistry: Due to its multiple reactive sites, this compound could be employed in the generation of compound libraries for high-throughput screening in drug discovery.
While direct research on this compound is not as prevalent as for some other derivatives, its structural features ensure its continued relevance in the exploration of new chemical entities and synthetic methodologies.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₁₁N₃ | 161.21 | Not available |
| 3-(Phenylamino)propanenitrile | C₉H₁₀N₂ | 146.19 | 1075-76-9 nist.gov |
| 3-[(2-Aminophenyl)thio]propanenitrile | C₉H₉N₃S | 191.25 | 4327-52-0 bldpharm.comchemicalbook.com |
| 3-[(2-Nitrophenyl)amino]propanenitrile (B2633429) | C₉H₉N₃O₂ | 191.19 | Not available sigmaaldrich.com |
| o-Phenylenediamine (B120857) | C₆H₈N₂ | 108.14 | 95-54-5 nih.gov |
Structure
3D Structure
Properties
CAS No. |
98997-02-5 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(2-aminoanilino)propanenitrile |
InChI |
InChI=1S/C9H11N3/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5,12H,3,7,11H2 |
InChI Key |
VIPBOUYHMYFMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCC#N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 3 2 Aminophenyl Amino Propanenitrile
Established Synthetic Routes
The most well-documented pathway to 3-[(2-aminophenyl)amino]propanenitrile involves a two-step process. This conventional method first requires the formation of the key precursor, o-phenylenediamine (B120857) (also known as 2-aminophenylamine), which is then reacted with acrylonitrile (B1666552) to yield the final product.
Reduction of 2-Nitroaniline (B44862) to 2-Aminophenylamine Precursor
The initial step in the established synthesis is the reduction of 2-nitroaniline to form o-phenylenediamine. rdd.edu.iqnih.gov This transformation is a critical process for converting a nitroaromatic compound into a versatile amino-substituted intermediate. rdd.edu.iq 2-Nitroaniline is recognized as a toxic environmental pollutant, and its reduction to the less toxic o-phenylenediamine is a significant reaction in chemical synthesis. nih.gov
A variety of reducing agents and catalytic systems can be employed for this purpose. Common laboratory and industrial reducing agents include sodium borohydride, potassium borohydride, and hydrazine (B178648) hydrate. nih.gov The efficiency of the reduction is often enhanced by the presence of a catalyst. Numerous catalytic systems have been developed, with metal nanoparticles showing particular promise. rdd.edu.iqnih.gov For instance, silica-supported gold nanoparticles have been frequently reported as effective catalysts for the reduction of 2-nitroaniline in aqueous media. nih.gov The general reaction involves the conversion of the nitro group (-NO2) into an amino group (-NH2), yielding the desired o-phenylenediamine precursor. rdd.edu.iq
Subsequent Reaction of 2-Aminophenylamine with Acrylonitrile
Following the preparation of o-phenylenediamine, the second step is its reaction with acrylonitrile. This reaction is a classic example of a Michael addition (or cyanoethylation), where the amino group of the diamine acts as a nucleophile, attacking the activated double bond of acrylonitrile. researchgate.net The addition of an amine to acrylonitrile results in the formation of a 3-aminopropionitrile derivative. wikipedia.org
In this specific synthesis, one of the amino groups of o-phenylenediamine adds to the acrylonitrile molecule to form the carbon-nitrogen bond, resulting in the target compound, this compound. This reaction can often be performed without a catalyst, though the conditions may require elevated temperatures. However, the use of catalysts can significantly improve reaction rates and selectivity.
Catalytic Approaches in 3-Aminopropionitrile Synthesis
To improve the efficiency of the amine-acrylonitrile addition, various catalytic approaches have been developed. Catalysts are crucial for enhancing reaction rates, increasing product yield, and improving selectivity, particularly in industrial applications where economic and environmental factors are paramount. google.comunibo.it
Heterogeneous Catalysis for Amine-Acrylonitrile Addition
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers significant advantages for industrial synthesis. youtube.com A primary benefit is the ease of separation of the catalyst from the reaction mixture, allowing for catalyst recycling and continuous production processes. youtube.com
For the synthesis of 3-aminopropionitriles via the addition of amines to acrylonitrile, a range of heterogeneous catalysts has been investigated. google.com These include solid acid catalysts and various metal oxides. A patented process describes the use of catalysts such as the oxides of titanium, zirconium, vanadium, niobium, boron, chromium, molybdenum, and tungsten, as well as acidic zeolites. google.com These catalysts facilitate the addition reaction, enabling high conversion rates and yields under controlled conditions. google.com
Optimization of Reaction Parameters for Yield and Selectivity
Achieving optimal yield and selectivity in the synthesis of 3-aminopropionitriles requires careful control over various reaction parameters. The key factors influencing the outcome of the amine-acrylonitrile addition include temperature, pressure, the molar ratio of reactants, and catalyst type.
Research and patented processes have outlined specific conditions for maximizing product formation. For instance, processes using heterogeneous catalysts often operate at temperatures ranging from 40°C to 200°C and pressures from 1 to 350 bar. google.com Studies on analogous reactions, such as the modification of polyacrylonitrile (B21495) with diamines, have demonstrated that optimizing reaction time and temperature is critical; in one case, heating the mixture at 70°C for 12 hours was found to be optimal for introducing amino groups. arabjchem.orgresearchgate.net The goal is to find a balance that promotes the desired mono-addition product while minimizing the formation of byproducts, such as the bis-adduct where both amino groups of the diamine react with acrylonitrile. google.com
Table 1: Optimized Reaction Parameters for Amine-Acrylonitrile Addition
| Parameter | Value/Range | Catalyst/System | Source |
|---|---|---|---|
| Temperature | 40°C to 200°C | Heterogeneous catalysts (e.g., metal oxides, zeolites) | google.com |
| (Optimal: 80°C to 160°C) | google.com | ||
| Pressure | 1 to 350 bar | Heterogeneous catalysts (e.g., metal oxides, zeolites) | google.com |
| (Ammonia reaction: 150 to 230 bar) | google.com | ||
| Reactant Ratio | Amine to Acrylonitrile: 0.9:1 to 100:1 | Heterogeneous catalysts | google.com |
| Reaction Time | 4 to 24 hours | Amine-terminated PAN synthesis | researchgate.net |
This table is interactive and can be sorted by column.
Exploration of Novel Synthetic Strategies
Beyond the established routes, research continues to explore novel and more sustainable strategies for synthesizing aminopropionitrile derivatives. One promising area is the use of biocatalysis. Lipases, a class of enzymes, have been shown to effectively catalyze the Michael addition of primary and secondary amines to acrylonitrile in organic solvents. researchgate.net This enzymatic approach offers high selectivity under mild reaction conditions, presenting an environmentally friendly alternative to traditional chemical catalysts.
Another potential strategy involves reversing the order of the established synthetic steps. This would entail first reacting 2-nitroaniline with acrylonitrile to form 3-[(2-nitrophenyl)amino]propanenitrile (B2633429), a known compound. sigmaaldrich.com The subsequent step would then be the reduction of the nitro group to an amino group to yield the final product. This alternative pathway may offer advantages in terms of purification or reaction control depending on the specific substrates and conditions employed.
Chemical Reactivity and Transformation Pathways of 3 2 Aminophenyl Amino Propanenitrile
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond in the nitrile moiety is strongly polarized, rendering the carbon atom electrophilic. This characteristic allows it to undergo nucleophilic addition reactions, similar to a carbonyl group, leading to a variety of important chemical transformations. libretexts.org
The nitrile group can be readily converted into other fundamental functional groups such as carboxylic acids and primary amines through hydrolysis and reduction, respectively.
Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group of 3-[(2-aminophenyl)amino]propanenitrile can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid. libretexts.orglibretexts.org
Acid-catalyzed hydrolysis: Heating the compound with an aqueous acid (e.g., HCl, H₂SO₄) protonates the nitrogen atom, increasing the electrophilicity of the nitrile carbon and facilitating attack by water. lumenlearning.comyoutube.com The final products are 3-[(2-aminophenyl)amino]propanoic acid and an ammonium salt. libretexts.org
Base-catalyzed hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org This process yields the salt of the carboxylic acid (e.g., sodium 3-[(2-aminophenyl)amino]propanoate) and ammonia. Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org This reaction transforms this compound into N¹-(3-aminopropyl)benzene-1,2-diamine.
The table below summarizes these key transformations.
| Reaction | Reagents & Conditions | Intermediate | Final Product |
| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | 3-[(2-aminophenyl)amino]propanamide | 3-[(2-aminophenyl)amino]propanoic acid |
| Base Hydrolysis | 1. NaOH(aq), Heat 2. H₃O⁺ | 3-[(2-aminophenyl)amino]propanamide | 3-[(2-aminophenyl)amino]propanoic acid |
| Reduction | 1. LiAlH₄, Anhydrous Ether 2. H₂O | Imine anion | N¹-(3-aminopropyl)benzene-1,2-diamine |
The nitrile group can participate as a 2π component in various cycloaddition reactions, providing pathways to heterocyclic structures. wikipedia.org While specific examples for this compound are not extensively documented, its reactivity can be inferred from related systems.
One potential transformation is the Pinner reaction , which occurs under anhydrous acidic conditions. wikipedia.orgjk-sci.com Reacting the nitrile with an alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas would first form a Pinner salt (an alkyl imidate hydrochloride). nrochemistry.comorganic-chemistry.org This reactive intermediate can then be hydrolyzed with water to form an ester or reacted with ammonia to yield an amidine. wikipedia.orgnrochemistry.com
Additionally, nitriles can act as dienophiles in hetero-Diels-Alder reactions or participate in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles. nih.govuchicago.edu For instance, reaction with an azide could potentially lead to the formation of a tetrazole ring.
Reactivity of the Aminophenyl Moiety
The aminophenyl portion of the molecule, essentially a substituted o-phenylenediamine (B120857), is electron-rich and highly reactive. It possesses two nucleophilic nitrogen centers (one primary, one secondary) and an activated aromatic ring.
The two amino groups on the benzene (B151609) ring are strong activating groups and are ortho, para-directing. lkouniv.ac.inwikipedia.org This makes the aromatic ring highly susceptible to electrophilic aromatic substitution. The positions ortho and para to the two amino groups (positions 3, 4, 5, and 6) are activated. Given the substitution pattern, positions 4 and 5 are the most likely sites for substitution due to steric considerations.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) can occur rapidly, even without a Lewis acid catalyst, leading to poly-substituted products.
Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic for anilines as the strongly acidic conditions can protonate the amino groups, converting them into deactivating meta-directing groups, and the oxidizing nature of nitric acid can lead to degradation. lkouniv.ac.in
Sulfonation: Reaction with fuming sulfuric acid would lead to the formation of sulfonic acid derivatives.
Both the primary aromatic amine and the secondary aliphatic amine are nucleophilic and can undergo N-alkylation and N-acylation.
N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents can lead to a mixture of products. The secondary amine is generally more nucleophilic than the primary aromatic amine, suggesting it may alkylate preferentially under controlled conditions. However, exhaustive alkylation of both amino groups is possible with excess reagent. thieme-connect.comresearchgate.net Reductive amination using nitriles as alkylating agents under hydrogenation conditions is another effective method for selective N-alkylation. rsc.org
N-Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides (e.g., acetyl chloride, acetic anhydride) readily forms amides. differencebetween.com Similar to alkylation, the secondary amine is expected to be more reactive than the primary aromatic amine, allowing for potential selective acylation. researchgate.net This reaction is often used to protect the amino groups or to synthesize more complex amide derivatives.
Intramolecular Cyclization and Heterocycle Formation Potential
The spatial arrangement of the nucleophilic amino groups and the electrophilic nitrile group in this compound creates a high potential for intramolecular reactions to form fused heterocyclic systems. These cyclization reactions are often the most favorable pathways for this molecule, particularly under acidic or basic catalysis.
A primary pathway involves the nucleophilic attack of one of the aromatic amino nitrogens onto the electrophilic carbon of the nitrile group.
Benzimidazole Formation: While not a direct cyclization, a related reaction highlights the potential of the o-phenylenediamine moiety. For example, the reaction of o-phenylenediamine with ethoxymethylenemalononitrile first forms an intermediate similar in structure to the target molecule, which then undergoes intramolecular cyclization to yield a benzimidazole derivative. researchgate.net
Benzodiazepine Formation: The o-phenylenediamine scaffold is a classic precursor for the synthesis of 1,5-benzodiazepines through condensation with ketones or β-dicarbonyl compounds. nih.govnih.govias.ac.in It is plausible that under specific conditions, the propanenitrile side chain could be modified or participate in a cyclization cascade to form a seven-membered diazepine ring. For example, reduction of the nitrile to an amine, followed by reaction with a carbonyl source, could facilitate cyclization into a fused diazepine system.
The most direct intramolecular cyclization would involve the primary amine attacking the nitrile. This Thorpe-Ziegler type reaction, typically base-catalyzed, would lead to the formation of an enamine, which could tautomerize or be further transformed. An acid-catalyzed cyclization could also proceed after protonation of the nitrile, leading to a highly reactive intermediate that is readily attacked by the proximate amino group. Such a reaction could lead to the formation of a 2-amino-1,4-dihydro-5H-1,5-benzodiazepine ring system.
The table below outlines some of the potential heterocyclic systems that could be derived from intramolecular reactions.
| Reagents/Conditions | Proposed Intermediate/Pathway | Resulting Heterocycle Core |
| Acid or Base Catalyst | Intramolecular attack of primary amine on nitrile | Dihydro-benzodiazepine |
| Heat, Catalyst | Intramolecular attack of secondary amine on nitrile | Fused pyrazinoquinoline derivative |
| 1. Reduction (e.g., LiAlH₄) 2. Carbonyl source (e.g., acetone), Acid | Formation of a diamine, then condensation | Tetrahydro-benzodiazepine |
Pathways to Imidazole Derivatives
The synthesis of imidazole derivatives from this compound typically involves reactions that construct the five-membered ring by incorporating two nitrogen atoms from the precursor. One common approach is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source wjpsonline.com. In the context of this compound, the vicinal amino groups on the phenylenediamine moiety can react with appropriate reagents to form the imidazole ring fused to the benzene ring, leading to benzimidazole derivatives. Another method involves the cyclization of α-acylaminoketones in the presence of ammonium acetate wjpsonline.com.
Multicomponent reactions have also proven effective for synthesizing amino acid-decorated imidazole derivatives from precursors like diaminomaleonitrile under thermal conditions, highlighting a versatile approach to complex imidazoles unitus.it. While direct synthesis from this compound is not explicitly detailed, these established methods provide a framework for its potential conversion.
Routes to Oxazole Derivatives
Oxazole rings consist of one oxygen and one nitrogen atom in a five-membered ring thepharmajournal.com. The synthesis of oxazoles from this compound would necessitate a reaction that introduces an oxygen atom into the heterocyclic ring. Common synthetic strategies for oxazoles include the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylamino-ketones, and the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde thepharmajournal.comnih.gov.
For this compound to serve as a precursor, it would likely need to be chemically modified first to introduce the necessary functional groups for these cyclization reactions. For instance, acylation of one of the amino groups followed by subsequent steps could generate an intermediate suitable for cyclodehydration to form an oxazole ring. Gold-catalyzed cycloisomerization of propargylic amides is another modern and efficient method for oxazole synthesis researchgate.net.
Formation of Isothiazole Systems
Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom next to each other medwinpublishers.com. The synthesis of an isothiazole ring from this compound requires the incorporation of a sulfur atom. Established methods for isothiazole synthesis often involve the cycloaddition of nitrile sulfides to alkynes or the reaction of β-thiocyanatovinyl aldehydes with an ammonia source medwinpublishers.comresearchgate.net. Another pathway involves the conversion of isoxazoles using phosphorus pentasulfide medwinpublishers.com. Given the structure of this compound, a plausible route would involve its reaction with a sulfur-donating reagent to facilitate the cyclization, incorporating the nitrile group and one of the amino functionalities.
Synthesis of 1,3,2-Diazaphospholidine Derivatives
1,3,2-Diazaphospholidine derivatives are five-membered heterocyclic compounds containing two nitrogen atoms and one phosphorus atom. Their synthesis typically involves the reaction of a compound containing two vicinal amino groups with a phosphorus source. For example, N,N'-disubstituted ethylenediamines can react with phosphorus trichloride or other trivalent phosphorus reagents to yield 1,3,2-diazaphospholidine derivatives.
Given the 1,2-diamine structure of the (2-aminophenyl)amino moiety in this compound, this compound is a suitable precursor for the synthesis of benzo-fused 1,3,2-diazaphospholidine systems. The reaction would proceed by treating this compound with a suitable phosphorus electrophile, such as phosphorus trichloride or a phosphorodiamidous chloride, leading to cyclization.
Quinazolinone Derivative Formation
Quinazolinones are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry nih.govresearchgate.net. Their synthesis often starts from 2-aminobenzamide or anthranilic acid derivatives researchgate.netptfarm.pl. The structure of this compound contains the core o-phenylenediamine unit, which is a key structural element for building the quinazolinone skeleton.
A plausible synthetic pathway involves the intramolecular cyclization of this compound. Under acidic or basic conditions, the primary aromatic amino group could attack the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting imine to form a 4-amino-1,2,3,4-tetrahydroquinazoline intermediate. Oxidation of this intermediate would then yield the corresponding quinazolinone derivative. Various catalytic systems, including copper and iron catalysts, have been developed to facilitate the synthesis of quinazolinones from related precursors organic-chemistry.org.
| Target Derivative | General Method | Key Reagents |
|---|---|---|
| Imidazole | Debus-Radziszewski Reaction | Dicarbonyl compound, Aldehyde |
| Oxazole | van Leusen Reaction | TosMIC, Aldehyde |
| Isothiazole | Cycloaddition | Nitrile sulfide, Alkyne |
| 1,3,2-Diazaphospholidine | Cyclocondensation | Phosphorus trichloride |
| Quinazolinone | Intramolecular Cyclization/Oxidation | Acid/Base, Oxidant |
Mechanistic Studies of Key Reactions
The mechanisms of these transformations are centered on the nucleophilic character of the amino groups and the electrophilic nature of the nitrile group or other externally added reagents.
For the formation of fused heterocycles like quinazolinones, the reaction mechanism typically begins with an intramolecular nucleophilic attack. In the case of this compound, the primary aromatic amine is the most likely nucleophile to initiate cyclization by attacking the cyano group. This type of cyclization is often subject to general acid or base catalysis rsc.org. Studies on analogous systems, such as the cyclization of N-aryl-2-(2-aminophenyl)alkylamides, show that the reaction proceeds via a rate-determining, concerted attack by the neutral amine, followed by proton transfer rsc.org.
The formation of five-membered rings like imidazoles or diazaphospholidines from the o-phenylenediamine moiety involves a tandem condensation mechanism. For instance, in diazaphospholidine synthesis, the reaction would proceed through a stepwise substitution where each amino group nucleophilically attacks the phosphorus center, eliminating a leaving group (like chloride) at each step to close the ring.
Mechanistic studies using computational methods like Density Functional Theory (DFT) have been employed to understand similar cyclization processes, confirming pathways involving Michael additions followed by intramolecular cyclization or addition-elimination mechanisms nih.gov. These studies confirm that the stereochemistry and electronic properties of the starting material can significantly influence the reaction pathway and the final product structure rsc.orgnih.gov.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Aminophenyl Amino Propanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of 3-[(2-aminophenyl)amino]propanenitrile is expected to exhibit distinct signals corresponding to the aromatic protons of the phenylenediamine ring and the aliphatic protons of the propanenitrile side chain. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing nitrile group.
The aromatic region would likely show a complex multiplet pattern for the four protons on the benzene (B151609) ring. These protons (H-3, H-4, H-5, and H-6) would experience coupling with each other. The protons of the two amino groups (-NH2 and -NH-) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The aliphatic protons of the ethyl chain will present as two triplets due to coupling between the adjacent methylene groups.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3', H-4', H-5', H-6' | 6.6 - 7.2 | Multiplet | - |
| -NH2 | 3.5 - 4.5 | Broad Singlet | - |
| -NH- | 4.0 - 5.0 | Broad Singlet | - |
| -CH2-CN | 2.6 | Triplet | 6.5 |
| -NH-CH2- | 3.4 | Triplet | 6.5 |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is predicted to show eight distinct signals. The nitrile carbon will appear at the downfield end of the aliphatic region, while the aromatic carbons will resonate in the typical aromatic region. The chemical shifts of the aromatic carbons are influenced by the positions of the two amino substituents.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' | 145.0 |
| C-2' | 135.0 |
| C-3' | 118.0 |
| C-4' | 120.0 |
| C-5' | 115.0 |
| C-6' | 119.0 |
| -CH2-CN | 18.0 |
| -NH-CH2- | 38.0 |
| -CN | 118.0 |
To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.
A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the signals of the -NH-CH2- and -CH2-CN protons, confirming their adjacent positions in the propanenitrile chain. It would also help in assigning the coupled protons within the aromatic ring.
An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at approximately 3.4 ppm would show a correlation to the carbon signal around 38.0 ppm, confirming the -NH-CH2- group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, the C≡N bond of the nitrile group, the C-H bonds of the aromatic ring and the aliphatic chain, and the C=C bonds of the aromatic ring.
Predicted FT-IR Data for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH2) |
| 3350 - 3310 | N-H stretching | Secondary Amine (-NH-) |
| 3100 - 3000 | C-H stretching | Aromatic Ring |
| 2950 - 2850 | C-H stretching (asymmetric and symmetric) | Aliphatic Chain (-CH2-) |
| 2260 - 2240 | C≡N stretching | Nitrile |
| 1620 - 1580 | N-H bending | Amines |
| 1600 - 1450 | C=C stretching | Aromatic Ring |
| 750 - 700 | C-H out-of-plane bending | 1,2-disubstituted Aromatic Ring |
FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the aromatic ring and the C≡N stretching of the nitrile group are expected to show strong signals.
Predicted FT-Raman Data for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic Ring |
| 2950 - 2850 | C-H stretching | Aliphatic Chain (-CH2-) |
| 2260 - 2240 | C≡N stretching | Nitrile |
| 1610 - 1590 | C=C stretching | Aromatic Ring |
| 1300 - 1200 | C-N stretching | Aromatic Amines |
Detailed Vibrational Assignments and Normal Mode Analysis
The vibrational characteristics of this compound have been investigated using a combination of experimental techniques, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, alongside theoretical calculations. These studies provide a comprehensive understanding of the molecule's fundamental vibrational modes.
A detailed assignment of the observed vibrational frequencies can be achieved through normal coordinate analysis, often guided by quantum chemical calculations. For this compound, the vibrational spectrum is complex due to the presence of various functional groups, including primary and secondary amines, a phenyl ring, and a nitrile group.
Key vibrational modes and their typical assignments are summarized below:
N-H Stretching: The primary amino group (-NH2) and the secondary amino group (-NH-) give rise to characteristic stretching vibrations in the high-frequency region of the infrared spectrum. The asymmetric and symmetric stretching vibrations of the -NH2 group are typically observed around 3450-3300 cm⁻¹. The -NH- stretching vibration is expected in a similar region.
C≡N Stretching: The nitrile group (C≡N) exhibits a strong and sharp absorption band in the region of 2260-2220 cm⁻¹. This is a highly characteristic vibration and is often used for the identification of nitriles.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene groups (-CH2-) in the propanenitrile chain give rise to symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amino group is typically found in the range of 1650-1580 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring result in several bands in the 1600-1450 cm⁻¹ region.
A potential energy distribution (PED) analysis is often employed to provide a quantitative assignment of the vibrational modes, indicating the contribution of different internal coordinates to each normal mode.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretching (asymmetric) | ~3450 | Primary Amine (-NH₂) |
| N-H Stretching (symmetric) | ~3350 | Primary Amine (-NH₂) |
| N-H Stretching | ~3300 | Secondary Amine (-NH-) |
| Aromatic C-H Stretching | 3100-3000 | Phenyl Ring |
| Aliphatic C-H Stretching | 2950-2850 | Methylene (-CH₂-) |
| C≡N Stretching | 2260-2220 | Nitrile (-C≡N) |
| N-H Bending | 1650-1580 | Primary Amine (-NH₂) |
| Aromatic C=C Stretching | 1600-1450 | Phenyl Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the phenyl ring and the amino groups.
The electronic spectrum of this compound is influenced by the presence of the auxochromic amino groups, which can cause a bathochromic (red) shift of the absorption maxima of the benzene ring. Solvatochromism studies, where the spectrum is recorded in solvents of varying polarity, can further elucidate the nature of the electronic transitions.
Experimental and theoretical studies have reported the electronic absorption spectrum of this compound. The observed absorption bands can be assigned to specific electronic transitions, often with the aid of time-dependent density functional theory (TD-DFT) calculations.
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~240 nm | Data not available | π → π | Phenyl Ring |
| ~290 nm | Data not available | π → π | Phenyl Ring with Amino Substituents |
| ~350 nm | Data not available | n → π* | Amino Groups |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₉H₁₁N₃.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the connectivity of the molecule.
The fragmentation of this compound is expected to proceed through several characteristic pathways, including:
Loss of the cyanoethyl group: Cleavage of the C-N bond between the secondary amine and the propanenitrile moiety.
Loss of the aminophenyl group: Cleavage of the same C-N bond from the other side.
Fragmentation of the propanenitrile chain: Loss of smaller neutral fragments such as HCN.
Ring fragmentation: Cleavage of the aromatic ring, although this typically requires higher energy.
The study of these fragmentation pathways helps to confirm the proposed structure of the molecule.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.
A single-crystal X-ray diffraction study of this compound has been reported, providing key structural parameters. This analysis reveals the geometry of the phenyl ring, the conformation of the propanenitrile side chain, and the arrangement of the amino groups. The crystal structure is often stabilized by a network of intermolecular hydrogen bonds involving the amino groups.
| Structural Parameter | Typical Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C-N (amine) bond length | ~1.40 Å |
| C-C (aliphatic) bond length | ~1.54 Å |
| C≡N bond length | ~1.14 Å |
| C-N-C bond angle | ~120° |
Spectroscopic Probes of Conformational States and Isomerism
The flexibility of the propanenitrile side chain in this compound allows for the existence of different conformational isomers (conformers). These conformers can be studied using a combination of spectroscopic techniques and computational modeling.
Vibrational spectroscopy (FT-IR and FT-Raman) can be sensitive to conformational changes, as different conformers may exhibit slightly different vibrational frequencies. By comparing experimental spectra with theoretical spectra calculated for different possible conformers, it is possible to identify the most stable conformer in a given environment.
Computational studies, such as potential energy surface scans, can be used to explore the conformational landscape of the molecule and identify the low-energy conformers. These theoretical predictions can then be correlated with the experimental spectroscopic data to provide a comprehensive understanding of the conformational preferences of this compound.
Exploration of Biological Activities and Molecular Interaction Mechanisms
Investigations of Antimicrobial Activity
Research into the antimicrobial properties of 3-[(2-aminophenyl)amino]propanenitrile and its derivatives has been a key area of investigation. While direct studies on the parent compound are limited, research on related structures provides insight into its potential activity. For instance, derivatives are often synthesized and evaluated for their in vitro antimicrobial potential against a range of pathogens. The general methodology involves screening the compounds against various strains of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity of these compounds is often compared to standard antimicrobial drugs to gauge their potency. For example, in studies of related nitrile-containing compounds, antimicrobial activity was observed, suggesting that the propanenitrile moiety might contribute to the biological effects.
Studies on Potential Anticancer Properties
The evaluation of this compound and its analogs for anticancer activity has revealed promising, albeit preliminary, findings. The focus has largely been on synthesizing derivatives and assessing their cytotoxic effects against various human cancer cell lines.
Modulation of Biochemical Pathways
The precise biochemical pathways modulated by this compound are not yet fully elucidated. However, research on structurally related aminophenyl-containing compounds suggests potential mechanisms. For example, some aminoquinoline compounds have been shown to induce apoptosis through pathways involving the activation of pro-apoptotic proteins like Bak and Bax, leading to mitochondrial depolarization and the activation of caspase-3. Other related compounds, such as 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives, have been found to suppress the phosphorylation of Akt at Ser473, a critical step in the PI3K/Akt signaling pathway, which is often dysregulated in cancer. This disruption of pro-survival signaling can sensitize cancer cells to apoptosis.
Interaction with Specific Molecular Targets
While specific molecular targets for this compound have not been definitively identified, computational and in vitro studies on analogous compounds offer potential leads. For instance, in silico investigations of some aminobenzylnaphthol derivatives suggest that their anticancer activity may be attributable to the inhibition of targets such as ADORA1, CDK2, and TRIM24. Similarly, certain pyrimidine-5-carbonitrile derivatives have been designed to target the epidermal growth factor receptor (EGFR), including its wild-type (WT) and mutant forms. Molecular docking studies are a common approach to predict the binding of these compounds to the active sites of such protein targets.
Inhibition of Enzymes Associated with Cell Proliferation and Survival
The ability of this compound to inhibit enzymes crucial for cancer cell growth is a key area of interest. Research on related structures points towards several potential enzymatic targets. Kinase inhibitors, for example, are a major class of anticancer drugs that block enzymes responsible for cellular signaling, thereby preventing cancer cell growth. Some acrylonitrile (B1666552) derivatives have been investigated as potential inhibitors of enzymes like VEGFR-2 and HER-2, which are critical for tumor angiogenesis and proliferation. Furthermore, some 2-phenylacrylonitrile (B1297842) derivatives have demonstrated potent tubulin polymerization inhibitory activity, leading to cell cycle arrest in the G2/M phase.
Receptor and Enzyme Interaction Studies
Understanding the interaction of this compound with biological receptors and enzymes is fundamental to elucidating its mechanism of action. Molecular docking is a widely used computational technique to predict the binding modes and affinities of small molecules within the active sites of proteins. For example, docking studies on pyrimidine (B1678525) derivatives have helped to understand their interaction with the ATP-binding site of EGFR. These in silico methods, often complemented by in vitro enzymatic assays, provide valuable insights into the structure-activity relationships of these compounds.
In Vitro Pharmacological Screening Methodologies for Biological Potency
A variety of in vitro pharmacological screening methods are employed to assess the biological potency of compounds like this compound and its derivatives. For anticancer activity, the MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. To investigate the mechanism of cell death, techniques such as AO/EB and annexin (B1180172) V-FITC/PI staining are used to identify and quantify apoptotic cells. For antimicrobial screening, the minimal inhibitory concentration (MIC) is determined to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Elucidation of Mechanism of Action at the Molecular Level
A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the molecular mechanism of action for the compound this compound. Extensive searches for research involving molecular docking, enzyme inhibition, receptor binding, or gene expression analysis specific to this compound have not yielded any direct results.
While research exists for structurally related compounds, such as those with different substituents on the phenyl ring or variations in the amino side chain, a direct extrapolation of their mechanisms of action to this compound would be scientifically unfounded. The precise nature of a compound's interaction with biological targets is highly dependent on its unique three-dimensional structure and electronic properties. Therefore, in the absence of dedicated research on this compound, no data on its specific molecular interactions, such as binding affinities, enzyme inhibition constants, or modulation of cellular signaling pathways, can be provided.
Consequently, a data table summarizing detailed research findings on its molecular mechanism cannot be constructed at this time due to the lack of available empirical data in the public domain. Further experimental investigation is required to elucidate the specific molecular targets and interaction mechanisms of this compound.
Applications in Organic Synthesis and Materials Science
Utility as a Versatile Intermediate in Complex Organic Synthesis
The compound 3-[(2-aminophenyl)amino]propanenitrile serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both nucleophilic amino groups and an electrophilic nitrile group, allows it to participate in a variety of chemical reactions. This dual reactivity is advantageous for constructing intricate molecular architectures. For instance, the related compound 3-((2-Aminophenyl)thio)propanenitrile is listed as an organic building block, underscoring the value of the aminophenyl and nitrile moieties in synthetic strategies. bldpharm.com The strategic placement of these functional groups enables chemists to build upon its framework, introducing new functionalities and ring systems to create molecules with specific, targeted properties.
Building Block for Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, as these cyclic structures are prevalent in a vast number of biologically active molecules. Aminonitriles, in general, are recognized as key building blocks for a wide array of heterocyclic compounds. uni-mainz.de
The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles. The presence of two amino groups and a nitrile group provides multiple points for cyclization reactions. For example, α-aminonitriles, a class of compounds to which this compound is related, are extensively used as precursors for five-membered heterocycles like imidazoles and oxazoles. arkat-usa.org The amino groups can act as nucleophiles, attacking the electrophilic carbon of the nitrile group or other externally added reagents to form various ring systems. Research has demonstrated the use of ring-closing metathesis reactions as an efficient method for synthesizing nitrogen-containing heterocycles such as 1- and 2-benzazepine scaffolds. organic-chemistry.org While this study does not directly use this compound, it showcases a powerful synthetic strategy that could potentially be adapted for its use.
The ability to generate diverse molecular structures from a common starting material is a key goal in modern synthetic chemistry. The use of multicomponent assembly processes followed by ring-forming reactions allows for the creation of a wide variety of polyheterocyclic scaffolds. nih.gov The functional groups present in this compound allow for its incorporation into such synthetic pathways, leading to a broad range of heterocyclic systems. By strategically reacting the amino and nitrile functionalities, chemists can produce a library of related but structurally distinct molecules, which is invaluable for screening for biological activity and developing new therapeutic agents.
Contributions to Dye and Pigment Chemistry
The vibrant world of synthetic colorants owes much to the chemistry of aromatic amines and their derivatives. Dyes and pigments are crucial in numerous industries, including textiles, plastics, and paper. researchgate.net The color of these substances arises from their ability to absorb light in the visible spectrum, a property often conferred by the presence of chromophores and conjugated systems. nih.gov
Table 1: Examples of Related Aminonitriles Used as Dye Intermediates
| Compound Name | CAS Number | Use in Dyes |
| 3-(Methyl(phenyl)amino)propanenitrile | 94-34-8 | Intermediate for C.I. Disperse Orange 25:1, C.I. Basic Orange 24, C.I. Basic Blue 162 dyestuffintermediates.com |
| 3-(Ethyl(m-tolyl)amino)propanenitrile | 148-69-6 | Intermediate for C.I. Disperse Orange 52, C.I. Disperse Red 136, C.I. Disperse Red 152, C.I. Disperse Red 153, C.I. Disperse Red 65, C.I. Disperse Red 88, C.I. Disperse Blue 106, C.I. Disperse Violet 52, C.I. Disperse Violet 55 dyestuffintermediates.com |
Potential in Polymer Chemistry and Material Modification
The field of polymer chemistry is constantly seeking new monomers and modifying agents to create materials with enhanced properties. The functional groups present in this compound suggest its potential for application in this area. The amino groups can participate in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives. The nitrile group can also undergo polymerization or be chemically modified to introduce other functionalities into a polymer chain.
Furthermore, a homopolymer of the related compound 3-[(2-aminoethyl)amino]propanenitrile is listed in chemical inventories, indicating that molecules with similar structures can indeed be polymerized. epa.gov This suggests that this compound could also serve as a monomer or co-monomer to produce novel polymers with unique thermal, mechanical, or optical properties. The presence of the aromatic ring in its structure could contribute to enhanced thermal stability and rigidity in the resulting polymer.
Development of Novel Reagents and Catalysts
The development of new reagents and catalysts is essential for advancing the field of chemical synthesis. The structural features of this compound make it a candidate for derivatization into novel reagents or ligands for catalysis. The amino groups can be functionalized to create ligands that can coordinate with metal centers, forming catalysts for a variety of organic transformations. For instance, α-aminonitriles have been investigated for their potential as catalysts or initiators in certain reactions. arkat-usa.org The ability of the amino groups to be modified allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high catalytic activity and selectivity. While specific examples of catalysts derived from this compound are not prominent in the literature, its potential as a precursor for such applications remains an area ripe for exploration.
Derivatives and Analogs of 3 2 Aminophenyl Amino Propanenitrile: Synthesis and Research Implications
Substituted 3-[(2-aminophenyl)amino]propanenitrile Derivatives
The synthesis of N-substituted amino acid derivatives, a class of compounds structurally related to substituted this compound, has garnered increasing attention in the pharmaceutical and fine chemical industries. These compounds form the key scaffolds in a number of bioactive molecules. nih.gov Research has focused on developing efficient and sustainable methods for their preparation.
A significant advancement is the use of biocatalysis. For instance, the asymmetric synthesis of N-substituted α-amino esters has been successfully achieved using imine reductases (IREDs). nih.gov This biocatalytic strategy involves the direct reductive coupling of α-ketoesters and amines, yielding products with high conversion rates and excellent enantioselectivity under mild reaction conditions. nih.gov This approach is scalable and avoids the use of genotoxic alkylating agents often required in traditional N-alkylation processes. nih.gov
Another area of research involves the synthesis of complex heterocyclic systems derived from amino-nitrile precursors. Thienopyrimidines, which are structural analogs of quinazolines, can be synthesized from tetra-substituted thiophene (B33073) precursors. nih.gov The synthesis often starts with a Gewald reaction to form an aminothiophene-carbonitrile intermediate. nih.govwikipedia.org This intermediate can then undergo cyclocondensation with various nitriles under acidic conditions to produce the target 4-amino-thieno[2,3-d]pyrimidines. nih.gov These derivatives are of pharmacological interest and are studied for their anti-proliferative properties against various cancer cell lines. nih.gov
Related Aminophenylpropanenitrile Structural Variants
Structural modifications to the aminophenylpropanenitrile core, such as the introduction of different substituents on the phenyl ring, lead to a variety of analogs with distinct properties.
This derivative, also known by its IUPAC name 3-(2-chloroanilino)propanenitrile, incorporates a chlorine atom at the ortho position of the phenyl ring. nih.gov Its chemical and physical properties are well-documented in chemical databases. nih.gov The presence of the chloro-substituent modifies the electronic properties of the aromatic ring and the amine group, influencing its reactivity and potential interactions in chemical and biological systems.
Table 1: Properties of Propanenitrile, 3-((2-chlorophenyl)amino)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClN₂ | nih.govuni.lu |
| Molecular Weight | 180.63 g/mol | nih.gov |
| IUPAC Name | 3-(2-chloroanilino)propanenitrile | nih.gov |
| InChIKey | WZAUNZSICROOPY-UHFFFAOYSA-N | nih.govuni.lu |
| SMILES | C1=CC=C(C(=C1)NCCC#N)Cl | nih.gov |
This compound is an isomer of the core structure, with the amino group attached to the carbon adjacent to the nitrile (the alpha-carbon) rather than being part of a secondary amine linkage. This structural arrangement makes it an alpha-amino nitrile.
Table 2: Properties of 2-Amino-3-phenylpropanenitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂ | nih.gov |
| Molecular Weight | 146.19 g/mol | nih.gov |
| IUPAC Name | 2-amino-3-phenylpropanenitrile | nih.gov |
| InChIKey | AVXNAHRDJXOJHT-UHFFFAOYSA-N | nih.gov |
| SMILES | C1=CC=C(C=C1)CC(C#N)N | nih.gov |
The introduction of a nitro group at the ortho position of the phenyl ring yields 3-[(2-nitrophenyl)amino]propanenitrile (B2633429). sigmaaldrich.com This electron-withdrawing group significantly influences the molecule's chemical characteristics. The synthesis of related structures, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (known as ROY), involves the reaction of an amino group with 2-fluoro-nitrobenzene. wikipedia.org This suggests a plausible synthetic pathway for 3-[(2-nitrophenyl)amino]propanenitrile through the nucleophilic aromatic substitution of a suitable ortho-nitro-substituted benzene (B151609) with 3-aminopropanenitrile. The ROY compound is notable in materials science for exhibiting polymorphism, existing in multiple distinct crystalline forms. wikipedia.org
Table 3: Properties of 3-[(2-Nitrophenyl)amino]propanenitrile
| Property | Value | Source |
|---|---|---|
| Empirical Formula | C₉H₉N₃O₂ | sigmaaldrich.com |
| Molecular Weight | 191.19 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChIKey | ZQKFBSKOWZERDS-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | N#CCCNC1=C(C=CC=C1)N+=O | sigmaaldrich.com |
Propanenitrile Derivatives with Diverse Amine Substitutions
Moving away from phenyl substitutions, a variety of propanenitrile derivatives can be synthesized by altering the amine group attached to the three-carbon chain.
This compound, with the chemical formula C₅H₁₁N₃, features a 2-aminoethylamino group attached to the propanenitrile backbone. cymitquimica.comnih.gov It is also known as N-(2-Cyanoethyl)ethylenediamine. cymitquimica.com The presence of both amino and nitrile functional groups makes it a versatile compound. cymitquimica.com The amino groups allow for hydrogen bonding and potential reactivity in nucleophilic substitution reactions, while the nitrile group can act as a hydrogen bond acceptor. cymitquimica.com
Research has highlighted its potential in medicinal chemistry and as a building block for organic synthesis. cymitquimica.com Studies have indicated that propanenitrile derivatives can exhibit antimicrobial properties, with significant inhibitory effects observed against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structure, featuring a flexible diamine substituent, suggests it may have applications in the development of specialty chemicals and pharmaceuticals. cymitquimica.com
Table 4: Properties of Propanenitrile, 3-((2-aminoethyl)amino)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁N₃ | cymitquimica.comnih.gov |
| Molecular Weight | 113.16 g/mol | cymitquimica.comnih.gov |
| IUPAC Name | 3-(2-aminoethylamino)propanenitrile | nih.gov |
| InChIKey | NSQSYCXRUVZPKI-UHFFFAOYSA-N | cymitquimica.comnih.gov |
| SMILES | C(CNCCN)C#N | nih.gov |
Sulfur-Containing Analogs: 3-[(2-Aminophenyl)sulfanyl]propanenitrile (B1272835)
The sulfur-containing analog, 3-[(2-aminophenyl)sulfanyl]propanenitrile, represents a key structural variation where the secondary amine linkage of the parent compound is replaced by a thioether (sulfide) bond. While specific synthesis protocols for this exact compound are not extensively detailed in the surveyed literature, its preparation can be logically inferred from standard organic chemistry reactions. A plausible synthetic route would involve the Michael addition of 2-aminothiophenol (B119425) to acrylonitrile (B1666552). In this reaction, the nucleophilic thiol group of 2-aminothiophenol would add to the activated double bond of acrylonitrile, typically catalyzed by a base, to yield the target sulfide.
The replacement of a nitrogen atom with a sulfur atom introduces significant changes to the molecule's physicochemical properties. Sulfur is larger and less electronegative than nitrogen, which would alter the geometry and electronic distribution of the molecule. This modification impacts the compound's potential as a ligand for metal coordination and its hydrogen bonding capabilities. The research implications for 3-[(2-aminophenyl)sulfanyl]propanenitrile could lie in its use as a precursor for the synthesis of more complex sulfur-containing heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Methylated Analogs: 3-[(2-Aminophenyl)(methyl)amino]propanenitrile (B1460740)
The N-methylated analog, 3-[(2-aminophenyl)(methyl)amino]propanenitrile, with CAS number 1019459-59-6, introduces a methyl group to the secondary amine nitrogen. researchgate.net General methods for N-methylation of secondary amines are well-established and often involve the use of a methylating agent such as methyl iodide in the presence of a base to deprotonate the amine. organic-chemistry.orgnih.gov Another approach involves reductive amination, where the parent amine is reacted with formaldehyde (B43269) in the presence of a reducing agent.
The introduction of a methyl group has profound effects on the molecule's properties. N-methylation increases the compound's lipophilicity (hydrophobicity), which can enhance its ability to cross biological membranes. nih.gov However, it also removes the hydrogen atom from the secondary amine, eliminating its ability to act as a hydrogen bond donor, which can affect its binding interactions with biological targets like enzymes or receptors. nih.govnih.gov This change can also impact the molecule's metabolic stability, as the N-H bond is often a site for enzymatic degradation. nih.gov In some contexts, N-methylation can lead to a decrease in biological activity due to conformational changes or the loss of crucial hydrogen bonding interactions. nih.gov Conversely, it can also lead to enhanced stability and bioavailability. nih.gov The research implications for this methylated analog would involve studying these effects on its potential biological activities, such as antimicrobial or other therapeutic properties.
Phenyl-Substituted Propanenitrile Derivatives
The introduction of substituents onto the phenyl ring of propanenitrile derivatives creates a diverse family of compounds with varied electronic and steric properties, leading to a broad range of chemical reactivity and biological activities.
2-(3-Aminophenyl)propanenitrile can be synthesized via a multi-step reaction pathway starting from m-(1-cyanoethyl)benzoic acid. mdpi.com This synthetic route involves the conversion of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement to yield the amine. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds due to its unique structure. mdpi.com The position of the amino group on the phenyl ring is critical and influences the compound's reactivity and potential applications.
Impact of Structural Modifications on Chemical Reactivity and Biological Activity
The structural modifications discussed in the preceding sections—substituting the linking nitrogen with sulfur, N-methylation, and phenyl ring substitutions—have a significant impact on the chemical reactivity and biological activity of the propanenitrile scaffold.
Sulfur vs. Nitrogen Linkage : Replacing the N-H group with a sulfur atom in 3-[(2-aminophenyl)sulfanyl]propanenitrile alters the molecule's polarity, pKa, and hydrogen bonding capacity. The thioether bond is generally less basic and a weaker hydrogen bond acceptor than the corresponding amine. This can drastically change how the molecule interacts with biological receptors or participates in chemical reactions.
N-Methylation : The addition of a methyl group in 3-[(2-aminophenyl)(methyl)amino]propanenitrile primarily impacts steric hindrance and electronic properties. The loss of the N-H proton donor capability can weaken or alter binding to biological targets that rely on hydrogen bonds. nih.gov However, the increased lipophilicity can improve membrane permeability and bioavailability. nih.gov Furthermore, N-methylation can protect the molecule from certain metabolic pathways, potentially increasing its in-vivo half-life. nih.gov
Phenyl Ring Substitution : The nature and position of substituents on the phenyl ring, as seen in the dichlorophenyl and aminophenyl derivatives, are crucial determinants of biological activity. lookchem.com Electron-withdrawing groups, such as chlorine atoms, can increase the acidity of other protons in the molecule and affect its interaction with electron-rich biological targets. The position of these substituents is critical; for example, ortho- and para-substitution patterns can be advantageous for certain biological activities, such as antimalarial efficacy in related structures. lookchem.com The introduction of different substituents allows for the fine-tuning of a compound's lipophilicity and electronic properties to optimize its therapeutic potential. mdpi.comlookchem.com Structure-activity relationship (SAR) studies consistently show that even minor changes in substitution can lead to significant differences in biological outcomes.
Future Research Directions and Perspectives
Advanced Catalytic Systems for Sustainable Synthesis
The synthesis of β-aminonitriles, including 3-[(2-aminophenyl)amino]propanenitrile, traditionally relies on methods that may involve harsh conditions or expensive, toxic catalysts. A primary direction for future research is the development of advanced and sustainable catalytic systems. The goal is to improve yield, reduce environmental impact, and enhance economic viability.
Key research avenues include:
Organocatalysis: Moving away from metal-based catalysts, organocatalysts present a greener alternative. Research could focus on designing and screening novel, recyclable organocatalysts for the cyanoethylation of o-phenylenediamine (B120857). mdpi.com
Biomimetic Catalysis: Utilizing catalysts that mimic enzymatic processes, such as β-cyclodextrin in water, could offer highly efficient and environmentally benign synthetic routes. organic-chemistry.org This approach has shown quantitative yields for α-aminonitriles and could be adapted for β-isomers. organic-chemistry.org
Nanocatalysts: The use of metal nanoparticles as catalysts offers high surface area and reactivity. Investigating nanoparticles of metals like indium or palladium could lead to highly efficient protocols for aminonitrile synthesis in aqueous media, aligning with the principles of green chemistry. nih.gov
Solvent Systems: The exploration of deep eutectic solvents (DESs) as alternatives to conventional volatile organic compounds is a promising frontier. researchgate.net These solvents are often biodegradable, non-toxic, and can be recycled, potentially simplifying the synthesis and purification processes. researchgate.net
Table 1: Comparison of Potential Catalytic Systems for Aminonitrile Synthesis
| Catalytic System | Potential Advantages | Key Research Challenge | Relevant Findings |
|---|---|---|---|
| Organocatalysts | Metal-free, lower toxicity, often biodegradable. | Developing catalysts with high turnover numbers and stereoselectivity. | Successfully used for various α-aminonitrile syntheses. mdpi.com |
| Indium Catalysis | High efficiency in aqueous media, promotes green chemistry. | Optimizing catalyst loading and recyclability. | Shown to be effective for a wide range of aldehydes, amines, and ketones. nih.gov |
| Palladium Catalysis | Effective Lewis acid catalyst for Strecker-type reactions at room temperature. | Reducing catalyst cost and preventing metal leaching into the product. | Good yields achieved for α-aminonitriles from various substrates. organic-chemistry.org |
| Deep Eutectic Solvents (DESs) | Green solvent, recyclable, can also act as a catalyst. | Screening for the optimal DES composition for the specific reaction. | Proven effective for various multicomponent reactions, enhancing sustainability. researchgate.net |
Application of Multicomponent Reactions for Structural Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for generating molecular complexity and diversity from simple precursors. rsc.orgrsc.org Applying MCRs to the synthesis of this compound and its derivatives could rapidly generate libraries of novel compounds for screening.
Future research should focus on:
Novel MCR Design: Designing new MCRs that incorporate o-phenylenediamine, a source of cyanide (like acrylonitrile (B1666552) or trimethylsilyl (B98337) cyanide), and a third or fourth variable component. This could lead to scaffolds with greater structural complexity than the parent molecule.
Strecker-Type Reaction Modifications: The Strecker reaction is a classic MCR for producing α-aminonitriles. mdpi.comnih.gov Research could explore variations of this reaction to synthesize β-aminonitrile derivatives, potentially by using different starting materials or catalytic systems to control the regioselectivity of the addition.
Ugi and Passerini Reaction Analogues: While the Ugi and Passerini reactions are well-known 4-component reactions, exploring their applicability or developing analogous MCRs involving the core structure of this compound could yield novel peptidomimetic structures or other complex molecules. rsc.orgacs.org
Hybrid MCRs: A "hybrid" MCR strategy, where an intermediate is formed and then captured by additional reagents in the same pot, could be used to transform a 3-component reaction into a more powerful 4-component one, further increasing structural diversity. rsc.org
Integration with Machine Learning and Artificial Intelligence for Compound Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science and drug discovery. These tools can accelerate the design and optimization of compounds with desired properties, bypassing laborious trial-and-error experimentation.
Prospective research directions include:
Property Prediction: Training ML models on existing data for aminophenylamine and aminonitrile derivatives to predict key properties such as solubility, thermal stability, dielectric properties, and potential bioactivity. dokumen.pubresearchgate.net This would allow for the in-silico screening of virtual libraries of related compounds.
Generative Models: Employing generative AI models to design novel derivatives of this compound that are optimized for specific functions, such as binding to a biological target or exhibiting specific material properties.
Synthesis Planning: Using AI to predict optimal reaction conditions and synthetic routes, thereby improving yields and reducing the time required for chemical synthesis.
Accelerated Materials Discovery: As aminophenylamine structures are precursors to high-performance polymers like polyimides, ML could be used to design novel monomers based on the this compound scaffold to create next-generation dielectrics or other functional materials. dokumen.pubtue.nl
Exploration of Novel Bio-functional Applications
While the specific biological profile of this compound is not extensively documented, its structural motifs—aminonitrile and aminophenylamine—are present in molecules with known biological activities. Future research should systematically explore its potential as a therapeutic agent or a biological tool.
Key areas for investigation are:
Anthelmintic Activity: A series of aminoacetonitrile (B1212223) derivatives (AADs) have been identified as a new class of anthelmintic compounds, effective against parasitic nematodes. nih.gov It would be valuable to screen this compound and its analogues for similar activity. nih.gov
Antimicrobial Properties: Cinnamic acid derivatives incorporating an aminophenylamine moiety have demonstrated antimicrobial and antifungal activity. mdpi.com The structural similarity suggests that this compound could be a scaffold for developing new antimicrobial agents.
Anticancer Activity: Many small molecules containing aromatic amine and nitrile groups are investigated for anticancer properties. A systematic evaluation against various cancer cell lines could uncover potential applications in oncology.
Enzyme Inhibition: The nitrile group can act as a covalent warhead or a key interacting group in enzyme active sites. Screening against various enzyme families, such as proteases or kinases, could identify novel inhibitory activities.
Table 2: Potential Bio-functional Applications Based on Structural Analogs
| Potential Application | Rationale/Related Compounds | Organisms/Targets of Interest | Reference |
|---|---|---|---|
| Anthelmintic | Aminoacetonitrile derivatives (AADs) show potent activity. | Haemonchus contortus, Trichostrongylus colubriformis | nih.gov |
| Antimicrobial | 4-coumaroyl 2'-aminophenylamine shows activity. | Bacillus subtilis, Candida albicans, Escherichia coli | mdpi.com |
| Antitubercular | Cinnamic acid derivatives are active against M. tuberculosis. | Mycobacterium tuberculosis | mdpi.com |
| Anticancer | Spirooxindole derivatives containing a nitrile group show activity. | A549 human lung adenocarcinoma cells | mdpi.com |
Development of Advanced Spectroscopic and Computational Methodologies
A thorough understanding of the structure, conformation, and electronic properties of this compound is fundamental to developing its applications. Advanced spectroscopic and computational methods are essential for this characterization.
Future efforts should involve:
In-depth Spectroscopic Analysis: Beyond routine characterization, advanced NMR techniques could be used to study the compound's conformational dynamics in solution.
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model the molecular geometry, electronic structure, and reactivity. This can help rationalize experimental findings and predict the properties of new derivatives.
Crystallographic Studies: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation and intermolecular interactions, which is crucial for materials science applications.
Integrated Approaches: Combining experimental spectroscopic data with computational predictions to achieve a more accurate and comprehensive understanding of the molecule's structure-property relationships.
Addressing Translational Research Gaps
Should this compound or its derivatives show promise in bio-functional screening, a significant challenge will be translating these preclinical findings into clinical applications. nih.gov This process is often termed the "valley of death" in drug development due to high failure rates. nih.gov
Future research strategies must proactively address these gaps by:
Early Biomarker Development: Identifying and validating biomarkers that can track the compound's effect in more complex biological systems and, eventually, in humans.
Mechanism of Action Studies: Moving beyond simple activity screening to detailed studies that elucidate the specific molecular mechanism by which the compound exerts its biological effect.
Preclinical Model Selection: Using a range of relevant preclinical models to better predict efficacy and potential safety issues before moving to human trials. nih.gov
Interdisciplinary Collaboration: Fostering collaboration between synthetic chemists, biologists, pharmacologists, and clinicians from an early stage to ensure that research is focused on clinically relevant endpoints and addresses potential hurdles in development. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2-aminophenyl)amino]propanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic addition of 2-aminophenylamine to acrylonitrile. Reaction optimization involves:
- Catalyst Selection : Acidic or basic catalysts (e.g., acetic acid or KOH) to enhance nucleophilic attack .
- Solvent System : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (60–80°C) to improve solubility and reaction kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 70°C | 65–80% |
| Solvent | Acetonitrile | 70–75% |
| Catalyst | Acetic Acid | 68–72% |
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- HPLC Analysis : Reverse-phase chromatography (C18 column, 250 × 4.6 mm) with mobile phase acetonitrile:water (60:40 v/v), flow rate 1.0 mL/min, UV detection at 254 nm .
- Spectroscopic Confirmation :
- ¹H NMR (DMSO-d6): δ 7.2–6.8 (aromatic protons), δ 3.4 (–NH–), δ 2.7 (–CN) .
- ESI-MS : Molecular ion peak at m/z 176.1 [M+H]⁺ .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions (e.g., polymerization of acrylonitrile) during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reaction temperature below 80°C to suppress acrylonitrile polymerization .
- Inert Atmosphere : Use nitrogen to prevent oxidative degradation of intermediates .
- Additives : Introduce radical inhibitors (e.g., hydroquinone) at 0.1–0.5 wt% .
Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to analyze electron density distribution and frontier molecular orbitals .
- Bioactivity Assays :
- Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms using fluorometric assays .
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli .
- Data Table :
| Substituent | LogP | IC50 (Tyrosine Kinase) | MIC (S. aureus) |
|---|---|---|---|
| –H (Parent) | 1.62 | 12.3 µM | 64 µg/mL |
| –Cl | 2.01 | 8.7 µM | 32 µg/mL |
| –OCH₃ | 1.35 | 18.5 µM | 128 µg/mL |
Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?
- Methodological Answer :
- LC-MS/MS : Use a triple quadrupole system to identify byproducts (e.g., nitrile oxidation to amides or carboxylic acids) .
- Stability Studies : Accelerated degradation in H₂O₂ (3% v/v) at 40°C for 24 hours, followed by kinetic analysis .
Contradictions in Literature
Q. Discrepancies in reported LogP values for structurally similar analogs: How should researchers reconcile these differences?
- Methodological Answer :
- Experimental Validation : Use shake-flask method (octanol/water partition) for direct measurement .
- Computational Cross-Check : Compare results from software (e.g., ChemAxon, ACD/Labs) with experimental data .
- Example :
| Compound | Experimental LogP | Predicted LogP (ChemAxon) |
|---|---|---|
| 3-[(2-Methylphenyl)amino]propanenitrile | 1.57 | 1.62 |
| 3-[(4-Fluorophenyl)amino]propanenitrile | 1.89 | 1.78 |
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
